(+)-VINYLBORONIC ACID PINANEDIOL ESTER
Description
(+)-Vinylboronic acid pinanediol ester (CAS: 132488-71-2) is a chiral boronic ester featuring a pinanediol (1S,2S,3R,5S-2,3-pinanediol) group as a protecting scaffold. The pinanediol moiety imparts steric hindrance and stereochemical control, making it valuable in asymmetric synthesis, drug delivery systems, and enzyme inhibition studies. Its structure comprises a vinylboronic acid core, which enables Suzuki-Miyaura cross-coupling reactions, and the pinanediol group enhances hydrolytic stability compared to free boronic acids . This compound is widely used in medicinal chemistry, such as in the synthesis of proteasome inhibitors like bortezomib derivatives .
Properties
IUPAC Name |
4-ethenyl-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BO2/c1-5-13-14-10-7-8-6-9(11(8,2)3)12(10,4)15-13/h5,8-10H,1,6-7H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAOFRAFKLHZGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-VINYLBORONIC ACID PINANEDIOL ESTER typically involves the reaction of boronic acid derivatives with suitable organic precursors under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or nickel to facilitate the formation of the boron-containing tricyclic structure. The reaction conditions usually include an inert atmosphere, moderate temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(+)-VINYLBORONIC ACID PINANEDIOL ESTER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the compound into borohydrides or other reduced boron species.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve desired substitutions.
Major Products Formed
Scientific Research Applications
Synthetic Applications
2.1 Carbon-Carbon Bond Formation
One of the primary applications of (+)-vinylboronic acid pinanediol ester is in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This reaction is pivotal in constructing complex organic molecules, particularly in pharmaceutical development.
- Example Reaction : The compound can be used as a coupling partner with aryl halides to form biaryl compounds, which are critical intermediates in drug synthesis .
2.2 Functionalization Reactions
The compound has been employed in various functionalization strategies, including:
- Radical Reactions : It can act as a radical acceptor in radical-polar crossover reactions, facilitating the formation of complex alkylboronic esters without the need for transition metal catalysts .
- Alkylation Reactions : The vinylboronic ester undergoes regioselective alkylation to yield quaternary carbon centers, which are valuable in synthesizing chiral compounds .
Medicinal Chemistry Applications
3.1 Drug Development
The unique properties of this compound make it suitable for developing inhibitors for therapeutic targets. Boronic acids are known to inhibit serine proteases and have been explored for their potential as anti-cancer agents.
- Case Study : The first boron-containing drug, Bortezomib (Velcade), utilizes boronic acid functionality for therapeutic efficacy against multiple myeloma . Research indicates that derivatives of vinylboronic acids could lead to novel anti-cancer agents by modifying their structures to enhance selectivity and potency.
Natural Product Synthesis
4.1 Synthesis of Marine Natural Products
Recent studies have highlighted the use of this compound in the synthesis of marine natural products via Matteson homologations . This method allows for the efficient elongation of carbon chains and functional group manipulation, leading to complex natural products with potential biological activity.
- Example Application : The compound has been successfully utilized to construct key intermediates in the total synthesis of various marine-derived compounds, showcasing its utility in natural product chemistry .
Summary Table of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Synthetic Chemistry | Formation of carbon-carbon bonds through Suzuki-Miyaura coupling | Biaryl compound synthesis |
| Functionalization | Radical reactions and regioselective alkylation | Chiral compound synthesis |
| Medicinal Chemistry | Development of serine protease inhibitors and potential anti-cancer agents | Bortezomib analogs |
| Natural Product Synthesis | Synthesis of complex marine natural products | Total synthesis routes |
Mechanism of Action
The mechanism of action of (+)-VINYLBORONIC ACID PINANEDIOL ESTER involves its interaction with specific molecular targets and pathways. The boron atom in the compound can form stable complexes with various biomolecules, influencing their activity and function. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that selectively destroy the tumor cells.
Comparison with Similar Compounds
Comparison with Similar Boronic Esters
Structural and Stability Comparisons
Table 1: Key Properties of (+)-Vinylboronic Acid Pinanediol Ester and Analogues
Key Findings:
- Steric Effects: Pinanediol’s bulky structure provides intermediate stability between pinacol (less hindered) and MIDA (rigid scaffold). Substituted pinanediol cages (e.g., aryl groups) improve stability; Ph-kPin-diol formed 4.8× more boronic ester than non-substituted analogues .
- Hydrolysis Kinetics: (+)-Pinanediol esters hydrolyze rapidly under physiological conditions (e.g., 20 minutes in basic buffers), releasing active boronic acids . In contrast, pinacol esters require deliberate deprotection (e.g., via diethanolamine), and MIDA esters resist hydrolysis without strong acids/bases .
Key Findings:
- Prodrug Utility : Pinanediol esters act as prodrugs in therapeutics. For example, bortezomib derivatives with pinanediol groups release boronic acids in vivo, inhibiting proteasomes and inducing apoptosis in cancer cells .
- Enzyme Inhibition : Pinanediol esters (e.g., compound 28) show comparable β5i proteasome inhibition to free boronic acids, whereas pinacol esters require hydrolysis for activity .
Biological Activity
(+)-Vinylboronic acid pinanediol ester is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids and their derivatives are known for their ability to interact with biomolecules, particularly in the context of enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its vinyl group attached to a boron atom, which is further esterified with pinanediol. This structure allows it to participate in various chemical reactions, including those involving radical species and enzyme interactions.
Mechanisms of Biological Activity
The biological activity of boronic acids, including this compound, primarily stems from their ability to form reversible covalent bonds with diols and other nucleophiles. This property enables them to act as enzyme inhibitors:
- Enzyme Inhibition : Boronic acids can inhibit proteases, arginases, and other enzymes by forming stable complexes with the active site residues. For instance, they have been shown to inhibit the proteasome, which is crucial for protein degradation in cells .
- Transition State Mimicry : The interaction of boronic acids with enzymes often mimics the transition state of the substrate, enhancing their inhibitory potency .
Therapeutic Applications
The therapeutic potential of this compound is linked to its ability to inhibit specific enzymes involved in disease processes:
- Cancer Treatment : Similar compounds have been used in the development of proteasome inhibitors for cancer therapy. The FDA-approved drug bortezomib (Velcade) is a notable example that utilizes a boron-containing structure for treating multiple myeloma .
- Antimicrobial Activity : Some studies suggest that boronic acids can also inhibit bacterial enzymes, making them candidates for developing new antibiotics .
Research Findings and Case Studies
Research has demonstrated various biological activities associated with this compound:
- Inhibition Studies : In vitro studies have shown that this compound effectively inhibits serine proteases by forming stable complexes with the active site residues. This mechanism is particularly relevant for therapeutic applications targeting cancer cells .
- Radical Reactions : The compound has been utilized in radical-induced reactions, showcasing its versatility in organic synthesis and potential applications in drug development .
- Synthesis and Stability : The synthesis of this compound has been optimized for stability under various conditions, which is crucial for its application in biological systems. Studies have indicated that the compound retains its activity even under acidic or basic conditions .
Data Summary
| Property | Details |
|---|---|
| Chemical Structure | Vinyl group attached to boron via pinanediol |
| Mechanism of Action | Enzyme inhibition via covalent bond formation |
| Therapeutic Applications | Cancer treatment, antimicrobial activity |
| Stability | Stable under acidic/basic conditions |
Q & A
Q. What are the established synthesis protocols and characterization techniques for (+)-vinylboronic acid pinanediol ester?
Methodological Answer: The synthesis typically involves transesterification of vinylboronic acid with (+)-pinanediol under anhydrous conditions. Key steps include:
- Reagent selection : Use (+)-pinanediol (chiral auxiliary) and vinylboronic acid precursors. Anhydrous solvents (e.g., THF) and catalysts (e.g., molecular sieves) are critical to avoid hydrolysis .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the ester.
- Characterization :
Q. How does the pinanediol ester group influence reactivity in Suzuki-Miyaura cross-coupling reactions?
Methodological Answer: The pinanediol ester acts as a protecting group, stabilizing the boron center while enabling transmetallation. Key considerations:
Q. What are the best practices for handling and storing this compound to ensure stability?
Methodological Answer:
- Storage : Keep under inert gas (Ar/N) at –20°C in amber vials to prevent oxidation and moisture ingress .
- Handling : Use glove boxes for air-sensitive steps. Quench residues with aqueous NaOH to neutralize boronic acid byproducts .
Advanced Research Questions
Q. How does the chiral environment of pinanediol impact stereoselectivity in asymmetric syntheses?
Methodological Answer: The rigid bicyclic structure of pinanediol induces diastereomeric transition states. To assess stereoselectivity:
Q. What strategies optimize reaction yields when using this compound in moisture-sensitive conditions?
Methodological Answer:
- Solvent selection : Anhydrous THF or toluene with 4Å molecular sieves minimizes hydrolysis .
- Catalyst screening : Test Pd catalysts (e.g., Pd(OAc) vs. PdCl(dppf)) to balance activity and stability.
- Kinetic monitoring : Use in situ IR spectroscopy to track boronic ester consumption (C–B stretch at ~1340 cm) .
Q. How should researchers address contradictions in reported catalytic activity data for this compound?
Methodological Answer:
- Systematic replication : Repeat published protocols (e.g., solvent ratios, temperature) and compare yields .
- Data normalization : Control for variables like substrate purity (assay via NMR) and catalyst lot variability .
- Meta-analysis : Use tools like RevMan to aggregate data from multiple studies and identify outliers .
Q. What advanced analytical techniques differentiate this compound from its structural analogs?
Methodological Answer:
Q. How does the compound’s stability vary under photolytic vs. thermal conditions?
Methodological Answer:
Q. Can computational models predict the reactivity of this compound in novel reaction systems?
Methodological Answer:
Q. What methodologies assess the compound’s toxicity in biomedical research applications?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
